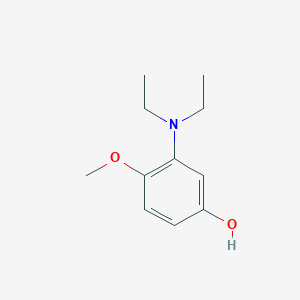![molecular formula C11H15NO3 B14597073 N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine CAS No. 60512-81-4](/img/structure/B14597073.png)
N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine is an organic compound with the molecular formula C11H15NO3. This compound is known for its unique structure, which includes a hydroxylamine group attached to a substituted phenyl ring. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine typically involves the reaction of 1-(2,4-dimethoxy-3-methylphenyl)ethanone with hydroxylamine hydrochloride. The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The reaction can be represented as follows:
1-(2,4-Dimethoxy-3-methylphenyl)ethanone+Hydroxylamine Hydrochloride→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis route mentioned above can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions due to the presence of methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can participate in redox reactions, affecting cellular processes. The compound’s aromatic structure allows it to interact with enzymes and receptors, potentially modulating their activity. Specific pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(2,4-Dimethoxyphenyl)ethylidene]hydroxylamine
- N-[1-(3,4-Dimethoxyphenyl)ethylidene]hydroxylamine
- N-[1-(2,5-Dimethoxyphenyl)ethylidene]hydroxylamine
Uniqueness
N-[1-(2,4-Dimethoxy-3-methylphenyl)ethylidene]hydroxylamine is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can influence its reactivity and interactions. This structural uniqueness makes it a valuable compound for research in various fields.
Propriétés
Numéro CAS |
60512-81-4 |
|---|---|
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
N-[1-(2,4-dimethoxy-3-methylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C11H15NO3/c1-7-10(14-3)6-5-9(8(2)12-13)11(7)15-4/h5-6,13H,1-4H3 |
Clé InChI |
WMLUMVOHTUAIFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1OC)C(=NO)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl{[2,3-dimethyl-3-(3-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14596993.png)
![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)

![4-[1-(Oxan-4-ylidene)ethyl]-2,6-diphenylpyridine](/img/structure/B14597003.png)

![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)



stannane](/img/structure/B14597048.png)
![7,7-Dimethyl-1-oxaspiro[4.5]decane-2,6-dione](/img/structure/B14597056.png)
![4-Piperidinol, 1,2,5-trimethyl-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B14597062.png)
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-en-1-one](/img/structure/B14597067.png)

